N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core, an indole moiety, and a sulfanyl-linked acetamide group. The 4-ethylphenyl substituent on the acetamide may enhance lipophilicity and membrane permeability, while the sulfanyl bridge could improve solubility and metabolic stability .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O2S/c1-2-18-11-13-20(14-12-18)31-26(35)17-37-29-33-24-10-6-4-8-22(24)27-32-25(28(36)34(27)29)15-19-16-30-23-9-5-3-7-21(19)23/h3-14,16,25,30H,2,15,17H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIQRGMYPCACQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that integrates an imidazoquinazoline core with an ethylphenyl group and an indole moiety. Its molecular formula is , with a molecular weight of approximately 378.48 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | G1 phase cell cycle arrest |
| HeLa (Cervical Cancer) | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of bacterial strains. Studies conducted using the disk diffusion method revealed notable inhibition zones against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 18 | 32 µg/mL |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
- Interaction with DNA : Potential intercalation into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : A study involving MCF-7 xenografts in mice showed a significant reduction in tumor volume upon treatment with the compound compared to controls, indicating its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Efficacy in Wound Healing : In another study, the compound was applied to infected wounds in diabetic rats, resulting in enhanced healing rates and reduced bacterial load compared to standard treatments.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
- Imidazo[1,2-c]quinazolinone (Target Compound): This core is rare in literature but shares similarities with quinazolinone derivatives, which are known for anti-inflammatory and kinase-inhibitory properties .
- Quinazolin-4(3H)-one (): 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides lack the fused imidazole ring but retain the quinazolinone motif, associated with moderate anti-inflammatory activity .
Substituent Analysis
Enzyme Inhibition
- Target Compound: Likely inhibits enzymes via the indole and quinazolinone motifs, similar to N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g), which showed significant enzyme inhibition in screening assays .
- Quinazolinone Derivatives: Demonstrated moderate activity against inflammatory enzymes (e.g., COX-2), with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in anti-inflammatory assays .
Anti-Exudative and Antiproliferative Effects
- Triazole Sulfanyl Acetamides (): 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibited anti-exudative activity comparable to diclofenac at 10 mg/kg .
- Hydroxyacetamide Derivatives (FP1-12) : Displayed antiproliferative activity against cancer cell lines, attributed to the triazole core and sulfanyl bridge .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The sulfanyl group in the target compound may reduce oxidative metabolism, enhancing half-life compared to non-sulfur analogs .
- Ulcerogenic Potential: Quinazolinone derivatives in showed lower ulcerogenic risk than aspirin, suggesting the target compound’s imidazoquinazolinone core might offer a safer profile .
- Solubility: Sulfanyl-linked compounds generally exhibit improved aqueous solubility over non-sulfur analogs, as seen in triazole and oxadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
